Dichloroethylsilane
Overview
Description
Dichloroethylsilane is an organosilicon compound with the chemical formula C2H6Cl2Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silicon-based materials. The compound is known for its reactivity and is utilized in multiple industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloroethylsilane can be synthesized through the reaction of metallic silicon, hydrogen chloride, and ethylene using copper(I) chloride as a catalyst. The reaction typically occurs at elevated temperatures, and the silicon conversion and selectivity for this compound can vary based on the reaction conditions .
Industrial Production Methods: In industrial settings, this compound is produced using a fluidized bed reactor where finely ground silicon is reacted with ethylene and hydrogen chloride in the presence of a copper catalyst. This method allows for efficient production with high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: Dichloroethylsilane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized using oxidizing agents to form siloxanes.
Substitution: this compound can undergo substitution reactions with nucleophiles, such as alcohols and amines, to form corresponding silane derivatives.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Siloxanes.
Substitution: Various silane derivatives depending on the nucleophile used.
Scientific Research Applications
Dichloroethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of silicon-based polymers and materials.
Biology: The compound is utilized in the modification of surfaces for biological assays and experiments.
Medicine: this compound is employed in the development of drug delivery systems and biomedical devices.
Industry: It is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of dichloroethylsilane involves its reactivity with various nucleophiles and electrophiles. The compound can form strong silicon-carbon and silicon-oxygen bonds, making it a valuable intermediate in the synthesis of silicon-based materials. The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surfaces to enhance their properties .
Comparison with Similar Compounds
Dichloromethylsilane (CH3SiHCl2): Similar in structure but with a methyl group instead of an ethyl group.
Dichlorodimethylsilane ((CH3)2SiCl2): Contains two methyl groups instead of an ethyl group.
Dichlorodiphenylsilane ((C6H5)2SiCl2): Contains two phenyl groups instead of an ethyl group .
Uniqueness: Dichloroethylsilane is unique due to its ethyl group, which imparts different reactivity and properties compared to its methyl and phenyl counterparts. This makes it particularly useful in specific applications where the ethyl group provides advantageous characteristics.
Properties
InChI |
InChI=1S/C2H5Cl2Si/c1-2-5(3)4/h2H2,1H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMKUUJQLUQKHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883751 | |
Record name | Silane, dichloroethyl- | |
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Molecular Weight |
128.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 30 °F. Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Colorless liquid; [Hawley] | |
Record name | ETHYLDICHLOROSILANE | |
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Boiling Point |
165 °F at 760 mmHg (USCG, 1999), 75.5 °C | |
Record name | ETHYLDICHLOROSILANE | |
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Record name | Ethyldichlorosilane | |
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Flash Point |
30 °F (USCG, 1999), 30 °F (-1 °C) (Closed cup) | |
Record name | ETHYLDICHLOROSILANE | |
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Density |
1.092 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.088 (25 °C/25 °C) | |
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Vapor Density |
4.45 (Air = 1) | |
Record name | Ethyldichlorosilane | |
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Color/Form |
Colorless liquid | |
CAS No. |
1789-58-8 | |
Record name | ETHYLDICHLOROSILANE | |
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Record name | DICHLOROETHYLSILANE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing dichloroethylsilane directly from metallic silicon?
A: [] this compound can be synthesized directly through two main methods:
Q2: What is the role of the copper catalyst in the direct synthesis of this compound?
A: [] The copper catalyst plays a crucial role in both synthesis pathways:
Q3: Besides this compound, what other organochlorosilanes can be produced through direct synthesis from silicon?
A: [] The research highlights the synthesis of several other organochlorosilanes:
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